

Application Notes: Fractional Precipitation of Proteins Using PEG 8000

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PEG8000

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Introduction

Fractional precipitation is a widely used technique for the bulk purification of proteins from complex mixtures such as plasma, cell lysates, or culture supernatants.[1][2] This method leverages differences in protein solubility under specific solvent conditions to selectively precipitate target proteins while leaving impurities in solution, or vice versa. Polyethylene glycol (PEG) is a neutral, water-soluble polymer that is frequently employed as a precipitating agent due to its non-denaturing properties and predictable behavior.[3] PEG 8000, a specific molecular weight of polyethylene glycol, is particularly effective for the precipitation of a broad range of proteins.

The primary mechanism by which PEG induces protein precipitation is through the "excluded volume" effect.[3] In an aqueous solution, PEG molecules become hydrated, effectively reducing the amount of free water available to solvate the proteins. This increases the effective concentration of the proteins, promoting protein-protein interactions and leading to aggregation and precipitation. Larger proteins are generally less soluble and will precipitate at lower concentrations of PEG 8000, providing a basis for their separation from smaller, more soluble proteins.[3]

Principle of Fractional Precipitation with PEG 8000

The solubility of a protein in the presence of PEG 8000 is dependent on several factors, including:

- **Protein Molecular Weight:** Larger proteins require lower concentrations of PEG 8000 to precipitate.
- **PEG 8000 Concentration:** Increasing the concentration of PEG 8000 will lead to the precipitation of a wider range of proteins.
- **pH and Ionic Strength:** Protein solubility is lowest at its isoelectric point (pI). Adjusting the pH of the solution to the pI of the target protein can enhance precipitation efficiency at a given PEG concentration. Ionic strength can also modulate protein solubility and the effectiveness of PEG precipitation.
- **Temperature:** While PEG precipitation is less sensitive to temperature changes compared to other methods like organic solvent precipitation, it is still a parameter that should be controlled for reproducibility.
- **Protein Concentration:** The initial concentration of the protein mixture can influence the efficiency of precipitation.

By systematically increasing the concentration of PEG 8000 in a stepwise manner, different protein fractions can be sequentially precipitated. This process, known as performing "PEG cuts," allows for the enrichment of a target protein.

Advantages of Using PEG 8000 for Fractional Precipitation

- **Non-denaturing:** PEG 8000 is a gentle precipitating agent that typically does not irreversibly denature proteins, thus preserving their biological activity.^[1]
- **Versatility:** It can be used to precipitate a wide variety of proteins.
- **Scalability:** The method is readily scalable for large-volume industrial applications.
- **Cost-effective:** PEG 8000 is a relatively inexpensive reagent.

- **Compatibility with Downstream Processing:** The precipitated protein can often be redissolved in a minimal volume of buffer suitable for subsequent purification steps like chromatography.

Data Presentation: Illustrative Example of Fractional Precipitation

To demonstrate the principles of fractional precipitation with PEG 8000, the following tables present hypothetical, yet realistic, quantitative data for the separation of two proteins, Immunoglobulin G (IgG) and Albumin, from a simplified protein mixture.

Table 1: Initial Protein Mixture Composition

Protein	Molecular Weight (kDa)	Concentration (mg/mL)
IgG	~150	10
Albumin	~66.5	30
Other Proteins	Various	5
Total Protein	45	

Table 2: Fractional Precipitation of IgG and Albumin using PEG 8000 Cuts

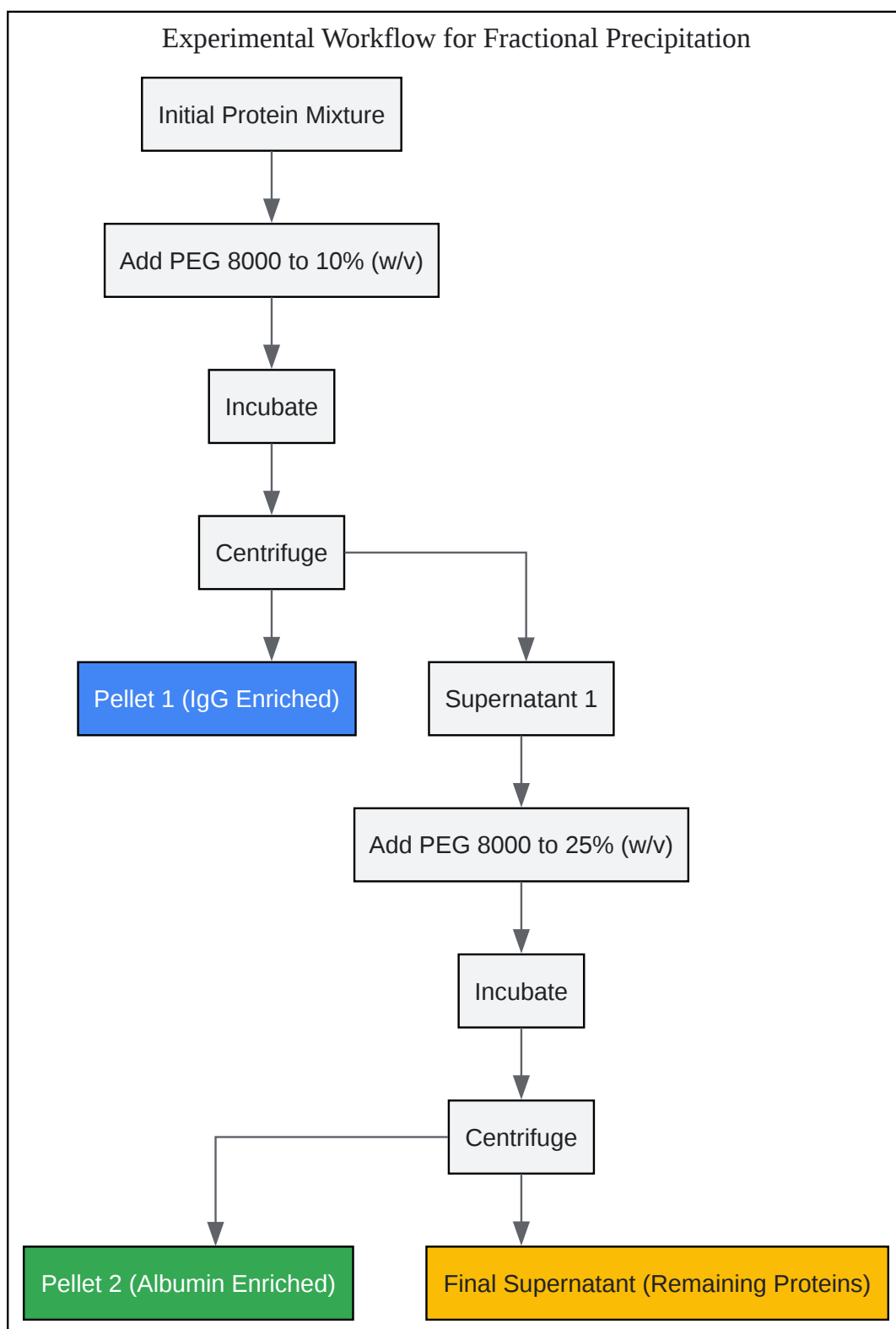
PEG 8000 Cut (% w/v)	Precipitated Fraction	Protein	% Recovery in Pellet	Purity in Pellet (%)
0-10%	Fraction 1	IgG	90%	85%
		Albumin	5%	
		Other Proteins	10%	
10-25%	Fraction 2	IgG	5%	10%
		Albumin	85%	90%
		Other Proteins	5%	

Table 3: Summary of Protein Distribution after Fractional Precipitation

Fraction	Total Protein (mg)	IgG (mg)	Albumin (mg)	IgG Purity	Albumin Purity
Initial Mixture	450	100	300	22.2%	66.7%
Fraction 1					
Pellet (0-10% PEG)	95.5	90	15	94.2%	15.7%
Fraction 2					
Pellet (10-25% PEG)	260	5	255	1.9%	98.1%
Final					
Supernatant (>25% PEG)	94.5	5	30	5.3%	31.7%

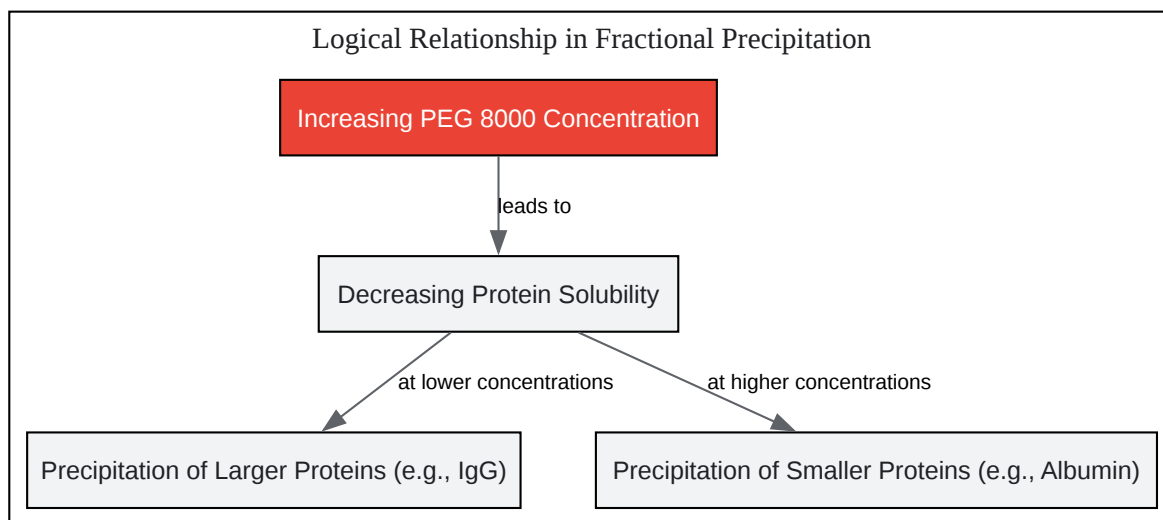
Note: The data presented in these tables are for illustrative purposes to demonstrate the concept of fractional precipitation and may not represent the exact results for all experimental conditions.

Mandatory Visualizations



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Caption: Workflow for separating proteins using two PEG 8000 cuts.



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Caption: Relationship between PEG concentration and protein precipitation.

Experimental Protocols

Protocol 1: Optimization of PEG 8000 Concentration for Target Protein Precipitation

This protocol describes a small-scale experiment to determine the optimal PEG 8000 concentration range for precipitating a target protein.

Materials:

- Protein mixture (e.g., cell lysate, serum)
- 50% (w/v) PEG 8000 stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Precipitation buffer (same as used for PEG stock)
- Microcentrifuge tubes (1.5 mL)

- Microcentrifuge
- Spectrophotometer or protein assay reagents (e.g., Bradford, BCA)
- SDS-PAGE equipment and reagents

Methodology:

- **Prepare a series of PEG 8000 concentrations:** In separate microcentrifuge tubes, prepare a range of final PEG 8000 concentrations (e.g., 0%, 5%, 10%, 15%, 20%, 25%, 30%). To do this, mix the appropriate volumes of the 50% PEG 8000 stock, the protein mixture, and the precipitation buffer. The final volume in each tube should be the same (e.g., 1 mL).
- **Incubation:** Gently mix the contents of each tube by inversion and incubate on ice or at 4°C for 1-2 hours with occasional gentle mixing.
- **Centrifugation:** Centrifuge the tubes at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant and Pellet Separation:** Carefully collect the supernatant from each tube and transfer it to a new, labeled tube. Resuspend the pellets in a fixed volume of precipitation buffer.
- **Protein Quantification:** Determine the protein concentration in each supernatant and resuspended pellet fraction using a suitable protein assay.
- **SDS-PAGE Analysis:** Analyze the initial protein mixture, and all supernatant and pellet fractions by SDS-PAGE to visualize the precipitation of the target protein and other proteins at different PEG 8000 concentrations.
- **Data Analysis:** Plot the percentage of the target protein precipitated against the PEG 8000 concentration to determine the optimal range for its selective precipitation.

Protocol 2: Fractional Precipitation of a Protein Mixture using PEG 8000 Cuts

This protocol provides a step-by-step guide for separating proteins into different fractions using sequential additions of PEG 8000.

Materials:

- Protein mixture
- 50% (w/v) PEG 8000 stock solution
- Precipitation buffer
- Centrifuge tubes
- Centrifuge
- Equipment for protein analysis (spectrophotometer, SDS-PAGE, etc.)

Methodology:

- Initial Setup: Place the protein mixture in a beaker or centrifuge tube on a magnetic stirrer in a cold room or on ice.
- First PEG Cut (e.g., 0-10%):
 - Slowly add the 50% PEG 8000 stock solution to the protein mixture while gently stirring to reach the desired final concentration (e.g., 10%).
 - Continue stirring for 1-2 hours at 4°C.
 - Transfer the mixture to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes at 4°C.
 - Carefully decant the supernatant into a clean, chilled beaker. This is Supernatant 1.
 - The resulting pellet is Fraction 1. Resuspend it in a minimal volume of the desired buffer for storage or further analysis.
- Second PEG Cut (e.g., 10-25%):
 - Place Supernatant 1 on a magnetic stirrer at 4°C.

- Slowly add more 50% PEG 8000 stock solution to reach the next desired final concentration (e.g., 25%). Remember to account for the volume of PEG already added.
- Continue stirring for 1-2 hours at 4°C.
- Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
- Decant the supernatant. This is the Final Supernatant.
- The resulting pellet is Fraction 2. Resuspend it in a minimal volume of buffer.
- Analysis of Fractions:
 - Determine the total protein concentration in the initial mixture, each resuspended pellet fraction, and the final supernatant.
 - Analyze all fractions by SDS-PAGE to assess the purity of the target protein(s) in each fraction.
 - If applicable, perform activity assays on each fraction to determine the recovery of the biologically active target protein.

Note: The specific PEG 8000 concentrations for each "cut" will need to be empirically determined for the specific protein mixture being fractionated, as described in Protocol 1.

References

- 1. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Fractional Precipitation of Proteins Using PEG 8000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761250#fractional-precipitation-of-proteins-using-different-peg-8000-cuts]

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